6-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Description

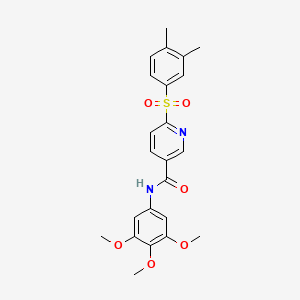

6-(3,4-Dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a 3,4-dimethylbenzenesulfonyl group at position 6 and a 3,4,5-trimethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

6-(3,4-dimethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S/c1-14-6-8-18(10-15(14)2)32(27,28)21-9-7-16(13-24-21)23(26)25-17-11-19(29-3)22(31-5)20(12-17)30-4/h6-13H,1-5H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMCTFCSDQSNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,4-Dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C20H24N2O5S

- Molecular Weight : 396.48 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring substituted with a carboxamide group and a sulfonyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways.

- Antiproliferative Effects : Certain derivatives have shown potential in inhibiting cancer cell proliferation by interfering with cell cycle progression.

- Apoptosis Induction : Compounds may induce apoptosis in cancer cells through mitochondrial pathways or by activating death receptors.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

- A study on sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was attributed to the inhibition of tubulin polymerization and subsequent disruption of mitotic spindle formation .

Enzyme Interaction

The compound's sulfonamide group suggests potential interactions with carbonic anhydrase or other sulfonamide-sensitive enzymes. Such interactions could lead to therapeutic effects in conditions like glaucoma or edema.

Study 1: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of related pyridine carboxamides on human tumor cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against A549 cells. The study concluded that the presence of dimethylbenzene and trimethoxy groups enhanced cytotoxicity compared to simpler analogs .

Study 2: Mechanistic Insights

In another study focusing on enzyme inhibition, researchers found that a closely related compound inhibited carbonic anhydrase activity with an IC50 value of 0.5 µM. This suggests that modifications in the sulfonyl group can significantly influence enzyme binding affinity and selectivity .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 12.5 | Tubulin polymerization inhibition |

| Enzyme Inhibition | Carbonic Anhydrase | 0.5 | Competitive inhibition |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Diarylated Pyridine Derivatives

Compound A (2-(3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-pyridine) and Compound B (2-(3-hydroxy-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-pyridine) are diarylated pyridines with demonstrated cytotoxicity and apoptosis-inducing activity. Both compounds exhibit antiproliferative effects comparable to combretastatin A-4 (CA-4), a natural tubulin polymerization inhibitor .

- The carboxamide linkage in the target compound may improve target selectivity compared to the ether or hydroxyl groups in Compounds A/B .

Benzothiophene Acrylonitrile Derivatives

Compounds 31 , 32 , and 33 (Z/E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) are combretastatin analogs with GI50 values <10–100 nM against 60 cancer cell lines. These compounds overcome P-glycoprotein (P-gp)-mediated drug resistance, a critical limitation of many chemotherapeutics .

- Key Differences :

Combretastatin A-4 (CA-4) and Prodrugs

CA-4, a natural stilbene derivative, inhibits tubulin polymerization but suffers from poor water solubility. Prodrugs such as sodium phosphate salts (e.g., 1n ) were developed to improve solubility while retaining activity .

- Key Differences: The target compound’s sulfonyl group may inherently enhance aqueous solubility compared to CA-4’s phenol group, circumventing the need for prodrug formulation. The pyridine-carboxamide scaffold may offer greater synthetic versatility than CA-4’s rigid stilbene structure .

Benzothiazole Derivatives

EP 3 348 550 A1 discloses benzothiazole-based analogs (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide) with modifications targeting tubulin .

- Key Differences :

- The pyridine core in the target compound may exhibit different pharmacokinetic profiles compared to benzothiazoles, which are associated with mitochondrial toxicity in some cases.

- The sulfonyl group in the target compound could provide stronger hydrogen-bonding interactions with tubulin compared to acetamide linkages .

Comparative Data Table

Q & A

Basic: How can researchers optimize the synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. For example:

- Stepwise coupling : Start with pyridine-3-carboxylic acid derivatives and introduce sulfonyl groups via nucleophilic substitution. Use catalysts like triethylamine to enhance reactivity .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 ratio) to isolate intermediates. Monitor purity via TLC (Rf ~0.4–0.5) .

- Yield improvement : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Reaction times of 12–24 hours are typical for amide bond formation .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/methoxy groups (δ 2.5–3.8 ppm). Compare with PubChem data for validation .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 525.18) to confirm the molecular formula .

- X-ray crystallography : For absolute configuration, grow single crystals in ethanol/water (1:1) and analyze using a Bruker D8 VENTURE diffractometer .

Basic: How to design initial biological activity screening assays for this compound?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls like doxorubicin .

Advanced: How to resolve contradictions in solubility and stability data across studies?

Methodological Answer:

- Solubility profiling : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid. Use HPLC to quantify degradation products (e.g., retention time shifts) .

- Stability studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks). Monitor via UV-Vis spectroscopy at λmax ~270 nm .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications : Replace the pyridine ring with pyrimidine (as in analogues Ax11–Ax16) to assess impact on bioactivity .

- Substituent variation : Compare 3,4,5-trimethoxyphenyl vs. chlorophenyl groups using molecular docking (AutoDock Vina) to predict binding affinity .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

- Replication : Validate assays in triplicate under standardized conditions (e.g., 37°C, 5% CO).

- Variable control : Account for cell passage number, serum batch effects, and solvent concentration (e.g., DMSO ≤0.1%) .

Advanced: What experimental designs are used to study environmental fate?

Methodological Answer:

- Biodegradation assays : Use OECD 301B guidelines with activated sludge. Monitor via LC-MS for breakdown products .

- Adsorption studies : Apply the compound to soil columns and quantify retention using solid-phase extraction (SPE) followed by GC-MS .

Advanced: How to integrate computational modeling with experimental data?

Methodological Answer:

- Docking simulations : Use PyMOL and SwissDock to predict interactions with cyclooxygenase-2 (COX-2). Validate with IC values from enzyme inhibition assays .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

Advanced: How to develop analytical methods for trace quantification in biological matrices?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile:water 55:45). Validate LOQ at 10 ng/mL .

- Sample preparation : Apply protein precipitation (acetonitrile) followed by SPE (Oasis HLB cartridges) for plasma samples .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large batches .

- Yield optimization : Use flow chemistry to enhance heat/mass transfer in sulfonylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.